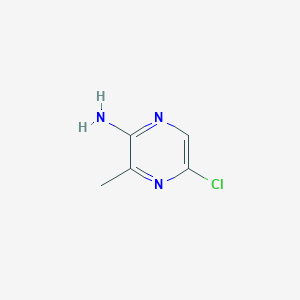

5-Chloro-3-methylpyrazin-2-amine

Description

5-Chloro-3-methylpyrazin-2-amine (CAS: 1001050-30-1) is a pyrazine derivative with a molecular formula of C₅H₆ClN₃ and a molecular weight of 143.574 g/mol . It features a pyrazine ring substituted with a chlorine atom at position 5, a methyl group at position 3, and an amine group at position 2. This compound is classified under "Protein Degrader Building Blocks" and is utilized in pharmaceutical research and industrial applications . It is commercially available with a purity of ≥97% and requires room-temperature storage .

Properties

IUPAC Name |

5-chloro-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRKTCPIIGFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698467 | |

| Record name | 5-Chloro-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001050-30-1 | |

| Record name | 5-Chloro-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-3-methylpyrazin-2-amine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its potential applications.

- Molecular Formula : CHClN

- Molecular Weight : 158.59 g/mol

- CAS Number : 1001050-30-1

- Density : 1.2 g/cm³

- Boiling Point : 244.3 °C

- Melting Point : 117 °C

Synthesis

The synthesis of 5-Chloro-3-methylpyrazin-2-amine typically involves the chlorination of 3-methylpyrazin-2-amine, followed by purification processes such as recrystallization. The reaction conditions are critical to ensure high yield and purity of the final product.

Antimicrobial Properties

5-Chloro-3-methylpyrazin-2-amine exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, studies indicate that derivatives of pyrazine compounds demonstrate effective minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, with values as low as 25 μg/mL for certain derivatives .

The biological activity of this compound is primarily attributed to its ability to interfere with metabolic pathways in target organisms. It is believed to inhibit specific enzymes involved in bacterial cell wall synthesis or protein synthesis, leading to cell death. The presence of the chloro group enhances its reactivity towards nucleophilic sites in biological molecules, facilitating covalent bond formation that alters enzyme activity .

Case Studies and Research Findings

- Antimycobacterial Activity : In a study evaluating various pyrazine derivatives, 5-Chloro-3-methylpyrazin-2-amine was found to have comparable efficacy to established antimycobacterial drugs. The compound's lipophilicity was correlated with its potency, suggesting that structural modifications could enhance its activity further .

- Photosystem Inhibition : Another research highlighted that certain pyrazine derivatives inhibited photosystem II electron transport in plant chloroplasts, indicating potential applications in herbicide development .

- Toxicological Studies : Toxicity assessments revealed that while the compound exhibits antimicrobial properties, it also poses risks for skin and eye irritation at high concentrations, necessitating careful handling and formulation considerations in therapeutic applications .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-methylpyrazin-2-amine has been studied for its potential antimicrobial and anticancer properties . Research indicates that derivatives of this compound exhibit significant biological activities against various pathogens, suggesting potential applications in treating infections and diseases. For instance, studies have shown that pyrazine derivatives can inhibit microbial growth, making them candidates for drug development targeting resistant strains of bacteria .

Agrochemicals

In the field of agrochemicals, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its structural features allow it to interact effectively with biological systems, enhancing the efficacy of agrochemical formulations. The chlorinated pyrazine structure is particularly valuable in designing compounds that target specific plant or pest pathways.

Materials Science

5-Chloro-3-methylpyrazin-2-amine is also utilized in materials science for developing new materials with desirable properties. Its unique reactivity allows it to be incorporated into polymers or used in the synthesis of novel compounds with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various pyrazine derivatives, including 5-Chloro-3-methylpyrazin-2-amine. The results demonstrated that this compound exhibited notable effectiveness against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Agrochemical Development

Research focused on synthesizing new herbicides based on 5-Chloro-3-methylpyrazin-2-amine showed promising results in controlling weed growth while minimizing environmental impact. The compound's ability to disrupt specific metabolic pathways in plants was highlighted as a key advantage in developing targeted agrochemicals.

Comparison with Similar Compounds

Key Findings :

- Dichloro derivatives (e.g., 2-amino-5,6-dichloropyrazine) exhibit stronger halogen bonding but lower solubility than mono-chloro analogs due to increased molecular weight and polarity .

- The methyl group in 5-chloro-3-methylpyrazin-2-amine enhances stability and modulates steric effects, making it preferable in drug design compared to non-methylated analogs .

Comparison with Pyrazin-amines Bearing Different Substituents

Substituent groups like methoxy, trifluoromethyl, and aryl moieties influence electronic and steric properties:

- 5-(Trifluoromethyl)pyrazin-2-amine (CAS: 69816-38-2): The electron-withdrawing CF₃ group increases acidity of the amine and alters metabolic stability, making it valuable in agrochemicals .

- 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS: 54013-07-9): The ether side chain improves aqueous solubility, advantageous in formulation chemistry .

Key Trends :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase reactivity in electrophilic substitution reactions.

- Alkyl/alkoxy groups (e.g., CH₃, OCH₃) enhance steric bulk and solubility, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.